
Biphenylene-2,6-diamine
描述
Biphenylene-2,6-diamine is a chemical compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of biphenylene-containing compounds has been a topic of interest due to their distinct structural characteristics. They are valuable candidates for use in cutting-edge technologies . A general method for the synthesis of benzo[b]biphenylenes was developed by Barton and co-workers, which involved the reaction of equal molar amounts of tetrabromo compound and 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in THF .Molecular Structure Analysis
Biphenylene possesses a carbon lattice with a rectangular primitive unit cell formed by six C atoms . The lattice constants of biphenylene are calculated to be 3.75 ˚A (a) and 4.52 ˚A (b) . It exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .Chemical Reactions Analysis
The formation mechanism of the biphenylene network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions . The process consists of intermolecular HF zipping, and key intermediates have been identified experimentally .Physical And Chemical Properties Analysis
Biphenylene exhibits a large cohesive energy, absence of imaginary phonon frequencies, and an ultrahigh melting point up to 4500 K, demonstrating its high stability . It is metallic with a n-type Dirac cone . It also exhibits improved hydrogen evolution reaction (HER) performance over that of graphene .作用机制
安全和危害
The safety data sheet for biphenylene-2,6-diamine indicates that it is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .
未来方向
属性
IUPAC Name |
biphenylene-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-7-1-3-9-11(5-7)10-4-2-8(14)6-12(9)10/h1-6H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFQWGBZIMLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338482 | |
| Record name | 2,6-Biphenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenylene-2,6-diamine | |
CAS RN |
70468-22-3 | |
| Record name | 2,6-Biphenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















